molecular formula C11H26O2Si B6590727 Tert-butyl-n-propyldiethoxysilane CAS No. 1186194-73-9

Tert-butyl-n-propyldiethoxysilane

Cat. No. B6590727
CAS RN: 1186194-73-9
M. Wt: 218.41 g/mol
InChI Key: DVRRHKCMVIRDGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and confirm the identity of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability .

Mechanism of Action

This refers to the detailed steps involved in a chemical reaction at the molecular level, including the breaking and formation of bonds, intermediate stages, and the role of catalysts .

Safety and Hazards

This involves identifying the risks associated with handling and storing the compound, including its flammability, toxicity, and environmental impact .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

tert-butyl-diethoxy-propylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-7-10-14(12-8-2,13-9-3)11(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRRHKCMVIRDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](C(C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280136
Record name (1,1-Dimethylethyl)diethoxypropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-n-propyldiethoxysilane

CAS RN

1186194-73-9
Record name (1,1-Dimethylethyl)diethoxypropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dimethylethyl)diethoxypropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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